molecular formula C3H6O2S B1361838 Thietane 1,1-dioxide CAS No. 5687-92-3

Thietane 1,1-dioxide

Cat. No. B1361838
CAS RN: 5687-92-3
M. Wt: 106.15 g/mol
InChI Key: FCFMKFHUNDYKEG-UHFFFAOYSA-N
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Description

Thietane 1,1-dioxide is a chemical compound with the molecular formula C3H6O2S . It has an average mass of 106.144 Da and a monoisotopic mass of 106.008850 Da . It is also known by other names such as Trimethylene sulfone and 1,1-Dioxyde de thiétane .


Synthesis Analysis

3-Substituted Thietane-1,1-Dioxides were synthesized by reacting 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates and thiophenolate . Another method involves a palladium-catalyzed decarboxylative asymmetric allylic alkylation of thietane 1,1-dioxides via linear enolate intermediates from racemic starting materials .


Molecular Structure Analysis

The molecular structure of Thietane 1,1-dioxide consists of 3 carbon atoms, 6 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom .


Chemical Reactions Analysis

Thietane 1,1-dioxide can undergo various chemical reactions. For instance, 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole reacted with sodium phenolates to eliminate thietane-1,1-dioxide and form 3-aryloxythietane-1,1-dioxides .


Physical And Chemical Properties Analysis

Thietane 1,1-dioxide has a density of 1.4±0.1 g/cm3, a boiling point of 506.3±18.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . It has an enthalpy of vaporization of 74.7±3.0 kJ/mol and a flash point of 402.5±13.9 °C . Its index of refraction is 1.497, and it has a molar refractivity of 22.7±0.4 cm3 .

Scientific Research Applications

Antidepressant Activity

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: Thietane 1,1-dioxide derivatives have been synthesized and tested for their antidepressant activity . The 3-substituted thietane-1,1-dioxide IId displayed antidepressant properties in tail-suspension (TST) and forced-swim tests (FST) that were comparable with those of imipramine .
  • Methods of Application: The 3-substituted thietane-1,1-dioxides were synthesized by reacting 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates and thiophenolate .
  • Results: The synthesized compound showed low toxicity risks (mutagenicity, tumorigenicity, irritation, reproductive toxicity) and satisfactory pharmacokinetic characteristics .

Potential Analgetics

  • Scientific Field: Pharmacology
  • Application Summary: Thietane 1,1-dioxide derivatives were synthesized as potential narcotic analgetics of the methadone type .
  • Methods of Application: The exact methods of synthesis are not specified in the source .
  • Results: Thietane 1,1-dioxides are conformationally more restricted than methadone and thus may be useful in elucidating the pharmacophoric conformation of methadone and related analgetics .

Stereoselective Formation

  • Scientific Field: Organic Chemistry
  • Application Summary: Thietane 1,1-dioxides have been used in the stereoselective formation of some compounds via sulfenes by the reaction of diazo compounds with sulfur dioxide .
  • Methods of Application: The exact methods of synthesis are not specified in the source .
  • Results: The results of the reaction are not specified in the source .

Peptide Bond Replacement

  • Scientific Field: Biochemistry
  • Application Summary: A recent study demonstrated that replacing a peptide bond with thietane dioxide led to significant improvements in both substance metabolic stability and target selectivity .
  • Methods of Application: The exact methods of replacement are not specified in the source .
  • Results: The replacement led to significant improvements in both substance metabolic stability and target selectivity .

Organic Synthesis

  • Scientific Field: Organic Chemistry
  • Application Summary: Thietanes, including Thietane 1,1-dioxide, serve as important and useful intermediates and versatile building blocks in organic synthesis for the preparation of sulfur-containing acyclic and heterocyclic compounds .
  • Methods of Application: Various synthetic methods of thietanes have been developed, including inter- and intramolecular nucleophilic thioetherifications, photochemical [2 + 2] cycloadditions, ring expansions and contractions, nucleophilic cyclizations, and some miscellaneous methods .
  • Results: The recently developed methods provide some new strategies for the efficient preparation of thietanes and their derivatives .

Reduction to Thietane

  • Scientific Field: Organic Chemistry
  • Application Summary: Thietane 1,1-dioxide can be reduced to thietane using lithium aluminum hydride .
  • Methods of Application: The reduction of thietane 1,1-dioxide with lithium aluminum hydride gives thietane in 61% yield after a reaction time of 30 minutes at 35 °C .
  • Results: Applications of this reduction to more complex thietane 1,1-dioxides followed, such as the thiete 1,1-dioxide – anthracene Diels – Alder adduct .

Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation

  • Scientific Field: Organic Chemistry
  • Application Summary: A palladium-catalyzed decarboxylative asymmetric allylic alkylation of thietane 1,1-dioxides via linear enolate intermediates from racemic starting materials has been developed . This process installs an α-sulfonyl tetrasubstituted stereogenic center with high enantioselectivity .
  • Methods of Application: The exact methods of application are not specified in the source .
  • Results: The potential to transform the alkylated products to novel types of enantioenriched spirocycles for medicinal chemistry applications has also been demonstrated .

Synthesis of 3-Substituted Thietane-1,1-Dioxides

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: 3-Substituted Thietane-1,1-Dioxides were synthesized by reacting 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates and thiophenolate . The 3-substituted thietane-1,1-dioxide displayed antidepressant properties in tail-suspension (TST) and forced-swim tests (FST) that were comparable with those of imipramine .
  • Methods of Application: The exact methods of synthesis are not specified in the source .
  • Results: Low toxicity risks (mutagenicity, tumorigenicity, irritation, reproductive toxicity) and satisfactory pharmacokinetic characteristics were predicted for it .

[3+2] Cycloaddition with 1,3-Dipoles

  • Scientific Field: Organic Chemistry
  • Application Summary: Heteroannulation was demonstrated on examples of [3+2] cycloaddition with 1,3-dipoles: nitrones, 4 nitrile oxides, 5, 6 diazoalkanes, 7 thio-carbonyl ylides . In a recent study, the reactions of thiete 1,1-dioxides with azomethine ylide were used for the preparation of pyrrolidine-annulated thietanes, which are of interest for medicinal chemistry .
  • Methods of Application: The exact methods of application are not specified in the source .
  • Results: The results of the reaction are not specified in the source .

Safety And Hazards

When handling Thietane 1,1-dioxide, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured . All sources of ignition should be removed, and personnel should be evacuated to safe areas .

Future Directions

Thietane derivatives that exhibit antidepressant activity are promising, and the development of synthetic methods for new 3-aryloxy (sulfanyl)-thietane-1,1,-dioxides and 5-aryloxy (sulfonyl)-3-bromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazoles is crucial . The potential to transform the alkylated products to novel types of enantioenriched spirocycles for medicinal chemistry applications has also been demonstrated .

properties

IUPAC Name

thietane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O2S/c4-6(5)2-1-3-6/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFMKFHUNDYKEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40295433
Record name thietane 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40295433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thietane 1,1-dioxide

CAS RN

5687-92-3
Record name Trimethylene sulfone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trimethylene sulfone
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101885
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name thietane 1,1-dioxide
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Record name 1lambda6-thietane-1,1-dione
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Record name Trimethylene sulfone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
170
Citations
JN Wells, FS Abbott - Journal of Medicinal Chemistry, 1966 - ACS Publications
Cyclization of methanesulfonyl chloride with the appropriate enamine in the presence of triethylamine gave 3-alkylamino-2-phenylthietane 1, 1-dioxides (Ila-e). In addition to cyclic …
Number of citations: 26 pubs.acs.org
WE Truce, JF Rach - The Journal of Organic Chemistry, 1974 - ACS Publications
appeared during 30 min at 25, weighed 100 mg and accounted for approximately 25% of the combined weight of the thioketal la and the silver perchlorate. The precipitate (fraction A), …
Number of citations: 17 pubs.acs.org
TC Sedergran, M Yokoyama… - The Journal of Organic …, 1984 - ACS Publications
3-Chloro-2fí-thiete 1, 1-dioxide, prepared by dichlorination of thietane 1, 1-dioxide followed by dehydrochlorination, reacts with carbanions, amines, alcohols, and thiols to give 3-…
Number of citations: 17 pubs.acs.org
WE Truce, JR Norell - Journal of the American Chemical Society, 1963 - ACS Publications
3236 William E. Truce and John R. Norell Vol. 85 500-ml., 3-necked flask and heated at 120 for 4 hr. with vigorous stirring. The gray mass was then poured into 300 ml. of ice water and …
Number of citations: 22 pubs.acs.org
G Fronza, R Mondelli, S Bradamante - Journal of Magnetic Resonance …, 1979 - Elsevier
The molecular structures of thietane-1-oxide and thietane-1,1-dioxide have been studied by their proton magnetic resonance spectra in the nematic phase. The monooxide derivative …
Number of citations: 8 www.sciencedirect.com
C Cistaro, G Fronza, R Mondelli, S Bradamante… - Journal of Magnetic …, 1974 - Elsevier
The proton spectra of thietane-1-oxide and thietane-1,l-dioxide have been analyzed at 300 and 100 MHz. The measurements in the range of temperatures between −140 and +190C …
Number of citations: 3 www.sciencedirect.com
EE Klen, IL Nikitina, NN Makarova… - Pharmaceutical …, 2017 - Springer
3-Aryloxy- and 3-phenylsulfanylthietane-1,1-dioxides were synthesized by reacting 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates and thiophenolate. The 5…
Number of citations: 13 link.springer.com
CC Leung - 1978 - open.library.ubc.ca
Thietane derivatives containing phenyl and dime thylaminomethyl substituents were synthesized as potential narcotic analgetics of the methadone type. These compounds which are …
Number of citations: 1 open.library.ubc.ca
HD Martin, R Iden, H Landen, B Mayer… - Journal of electron …, 1986 - Elsevier
The He(I)α photoelectron spectra and electron transmission spectra of thietane 1,1-dioxide, thiete. 1,1-dioxide and related four-membered ring sulfones have been measured. The …
Number of citations: 10 www.sciencedirect.com
JE Coates - 1972 - open.library.ubc.ca
Thietane 1, 1-dioxide derivatives were synthesized as potential narcotic analgetics of the methadone type. Thietane 1, 1-dioxides are con-formationally more restricted than methadone …
Number of citations: 4 open.library.ubc.ca

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